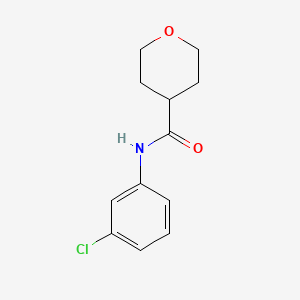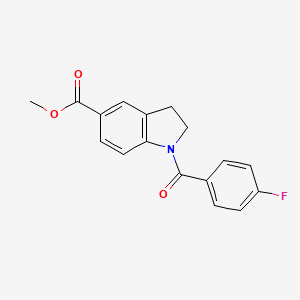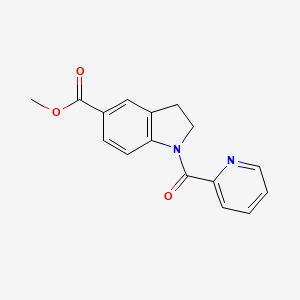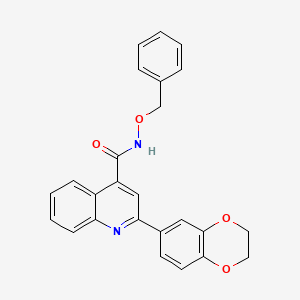
N-(3-chlorophenyl)oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)oxane-4-carboxamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its use has been controversial due to its association with doping in sports. However, the compound has also shown promise in scientific research for its potential therapeutic applications.
作用機序
N-(3-chlorophenyl)oxane-4-carboxamide 501516 works by activating PPAR-delta, a nuclear receptor that plays a crucial role in regulating energy metabolism. When activated, PPAR-delta increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This leads to an increase in energy expenditure and a decrease in fat accumulation, which can improve metabolic health.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)oxane-4-carboxamide 501516 has been shown to have several biochemical and physiological effects in animal and cell-based studies. These include increased fatty acid oxidation, improved glucose uptake, increased endurance capacity, and reduced inflammation. These effects have been observed in various tissues such as skeletal muscle, liver, and adipose tissue.
実験室実験の利点と制限
N-(3-chlorophenyl)oxane-4-carboxamide 501516 has several advantages for laboratory experiments. It is a potent and selective PPAR-delta agonist, which allows for precise targeting of the receptor. It is also relatively stable and can be easily synthesized in a laboratory setting. However, there are also limitations to its use. The compound has been associated with potential health risks, and its use in animal studies has been controversial. Additionally, its effects on humans are not well understood, and more research is needed to determine its safety and efficacy.
将来の方向性
Despite the controversy surrounding its use, N-(3-chlorophenyl)oxane-4-carboxamide 501516 has shown promise in various fields of scientific research. Here are some future directions for research on this compound:
1. Investigate its potential use in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia.
2. Explore its effects on mitochondrial function and oxidative stress in various tissues.
3. Investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Determine its effects on muscle regeneration and repair in animal models of muscle injury.
5. Investigate its potential use in cancer therapy, as it has been shown to have anti-tumor effects in certain types of cancer cells.
Conclusion:
In conclusion, N-(3-chlorophenyl)oxane-4-carboxamide, also known as N-(3-chlorophenyl)oxane-4-carboxamide 501516, is a synthetic drug that has shown promise in various fields of scientific research. Its potential therapeutic applications in the treatment of metabolic disorders, neurodegenerative diseases, and cancer make it an area of interest for future research. However, its use is controversial due to its association with doping in sports, and more research is needed to determine its safety and efficacy.
合成法
The synthesis of N-(3-chlorophenyl)oxane-4-carboxamide 501516 involves the reaction of 3-chlorophenyl isocyanate with 4-hydroxybutyric acid. The resulting product is then purified by recrystallization to obtain the final compound. This method has been described in several research articles and can be carried out in a laboratory setting.
科学的研究の応用
N-(3-chlorophenyl)oxane-4-carboxamide 501516 has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most promising areas of research is its use in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. Studies have shown that N-(3-chlorophenyl)oxane-4-carboxamide 501516 can improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce lipid accumulation in adipose tissue.
特性
IUPAC Name |
N-(3-chlorophenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-2-1-3-11(8-10)14-12(15)9-4-6-16-7-5-9/h1-3,8-9H,4-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNFNIRYPHOJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)oxane-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(diethylsulfamoyl)-N-[3-(imidazol-1-ylmethyl)phenyl]-2-pyrrolidin-1-ylbenzamide](/img/structure/B7539318.png)
![3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7539324.png)
![2-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1(2H)-one](/img/structure/B7539338.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7539342.png)




![azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B7539374.png)
![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)

![5-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B7539406.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)